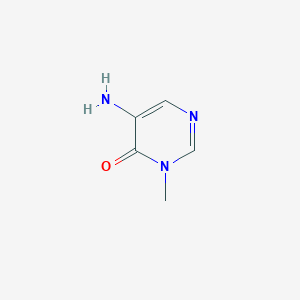

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 73922-41-5 . It has a molecular weight of 125.13 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of dihydropyrimidinone compounds, including 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one, often involves the Biginelli reaction . This is a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . The reaction is efficient, cost-effective, and can be carried out under solvent-free conditions .Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-3-methylpyrimidin-4 (3H)-one . The InChI code is 1S/C5H7N3O/c1-8-3-7-2-4 (6)5 (8)9/h2-3H,6H2,1H3 .Chemical Reactions Analysis

The Biginelli reaction is a key step in the synthesis of dihydropyrimidinone compounds . This reaction involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst .Physical And Chemical Properties Analysis

5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a powder that is stored at room temperature . It has a molecular weight of 125.13 .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “5-Amino-3-methyl-3,4-dihydropyrimidin-4-one”, focusing on several unique applications. Each application is given a separate section with a clear and descriptive heading.

Synthesis of Diverse Compounds

This compound serves as a building block in the synthesis of a variety of 2-oxo/thio dihydropyrimidinones (DHPMs), which are valuable in medicinal chemistry due to their biological activities .

Medicinal Chemistry

DHPMs derivatives have shown a wide range of biological activities, including antihypertensive, anti-inflammatory, and analgesic properties .

Anticancer Activity

Certain DHPMs derivatives demonstrate cytotoxic effects against various cancer cell lines, indicating potential use in cancer treatment .

Agricultural Chemistry

Derivatives of this compound have been explored for their potential use as pesticides .

Enzyme Inhibition

It has been used as a component in enzyme inhibitors, which are crucial in drug development for various diseases .

Dye Industry

The compound has found application in the synthesis of azo dyes, which are widely used in textile industries .

Mechanism of Action

Target of Action

Similar compounds known as dihydropyrimidinones (dhpms) have been reported to interact with various biological targets such as calcium channels, α1a-adrenergic receptors, and mitotic kinesin inhibitors .

Mode of Action

Dhpms, which are structurally related, have been found to inhibit the motor activity of the mitotic kinesin eg5, a protein required for spindle bipolarity, thereby causing cell cycle arrest .

Biochemical Pathways

Dhpms have been shown to affect several pathways related to cell cycle regulation, calcium channel blocking, and α1a-adrenergic receptor antagonism .

Result of Action

Related dhpms have been found to cause cell cycle arrest by inhibiting the motor activity of the mitotic kinesin eg5 .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-amino-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-7-2-4(6)5(8)9/h2-3H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVKAWNRDRKKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C(C1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73922-41-5 |

Source

|

| Record name | 5-amino-3-methyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)